Undecaprenyl phosphate

Catalog No.
S619602
CAS No.
25126-51-6
M.F
C55H91O4P
M. Wt
847.3 g/mol
Availability
Inquiry
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Undecaprenyl phosphate

CAS Number

25126-51-6

Product Name

Undecaprenyl phosphate

IUPAC Name

[(2E,6E,10E,14E,18E,22E,26E,30E,34E,38E)-3,7,11,15,19,23,27,31,35,39,43-undecamethyltetratetraconta-2,6,10,14,18,22,26,30,34,38,42-undecaenyl] dihydrogen phosphate

Molecular Formula

C55H91O4P

Molecular Weight

847.3 g/mol

InChI

InChI=1S/C55H91O4P/c1-45(2)23-13-24-46(3)25-14-26-47(4)27-15-28-48(5)29-16-30-49(6)31-17-32-50(7)33-18-34-51(8)35-19-36-52(9)37-20-38-53(10)39-21-40-54(11)41-22-42-55(12)43-44-59-60(56,57)58/h23,25,27,29,31,33,35,37,39,41,43H,13-22,24,26,28,30,32,34,36,38,40,42,44H2,1-12H3,(H2,56,57,58)/b46-25+,47-27+,48-29+,49-31+,50-33+,51-35+,52-37+,53-39+,54-41+,55-43+

InChI Key

UFPHFKCTOZIAFY-RDQGWRCRSA-N

SMILES

CC(=CCCC(=CCCC(=CCCC(=CCCC(=CCCC(=CCCC(=CCCC(=CCCC(=CCCC(=CCCC(=CCOP(=O)(O)O)C)C)C)C)C)C)C)C)C)C)C

Synonyms

undecaprenyl phosphate

Canonical SMILES

CC(=CCCC(=CCCC(=CCCC(=CCCC(=CCCC(=CCCC(=CCCC(=CCCC(=CCCC(=CCCC(=CCOP(=O)(O)O)C)C)C)C)C)C)C)C)C)C)C

Isomeric SMILES

CC(=CCC/C(=C/CC/C(=C/CC/C(=C/CC/C(=C/CC/C(=C/CC/C(=C/CC/C(=C/CC/C(=C/CC/C(=C/CC/C(=C/COP(=O)(O)O)/C)/C)/C)/C)/C)/C)/C)/C)/C)/C)C

The exact mass of the compound Undecaprenyl phosphate is unknown and the complexity rating of the compound is unknown. The storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Lipids -> Prenol Lipids [PR] -> Polyprenols [PR03] -> Bactoprenol monophosphates [PR0302]. However, this does not mean our product can be used or applied in the same or a similar way.

Undecaprenyl phosphate (C55-P, CAS 25126-51-6) is a highly specialized, 55-carbon α-unsaturated polyisoprenoid lipid carrier essential for bacterial cell wall biosynthesis. Functioning as the obligate membrane anchor for peptidoglycan, teichoic acid, and O-antigen precursors, it is utilized by key bacterial phosphotransferases such as MraY and WecA to translocate hydrophilic sugar-peptide intermediates across the hydrophobic inner membrane. In commercial and research procurement, highly pure C55-P is the gold standard for reconstituting native bacterial lipid I and lipid II biosynthetic pathways in vitro. Its precise chain length and α-unsaturated stereochemistry are critical for accurate enzyme kinetic assays, high-throughput screening of novel antibiotics, and structural biology applications where shorter or saturated eukaryotic analogs fail to replicate native bacterial binding affinities [1].

Substituting undecaprenyl phosphate with eukaryotic dolichyl phosphate (Dol-P) or shorter-chain isoprenoids (e.g., farnesyl phosphate, C15-P) fundamentally compromises assay validity and enzyme recognition. While Dol-P serves a similar carrier role in eukaryotic N-linked glycosylation via GPT, it possesses a saturated α-isoprene unit that drastically reduces binding affinity and catalytic turnover with bacterial enzymes like MraY. Furthermore, while short-chain analogs like C15-P or C20-P are sometimes used for their aqueous solubility in truncated assays, they are completely rejected by enzymes such as WecA, which require a minimum lipid chain length to anchor the substrate in the membrane environment. Procurement of authentic, full-length α-unsaturated C55-P is therefore non-negotiable for laboratories conducting target-based antibiotic screening, as using non-native lipids masks true inhibitor potency and alters the thermodynamic landscape of the lipid-protein interactions [1].

Enzyme Specificity: MraY vs. Eukaryotic GPT

Bacterial MraY and human GPT are homologous enzymes targeted by antibiotics like tunicamycin, but they exhibit strict selectivity for their respective lipid carriers based on the α-isoprene bond saturation. Assays demonstrate that MraY is highly selective for the α-unsaturated undecaprenyl phosphate (C55-P), whereas human GPT strongly prefers the α-saturated dolichyl phosphate (C55-Dol-P). Utilizing the saturated Dol-P in MraY assays results in significantly reduced specific activity, fundamentally altering the baseline for evaluating MraY-targeted antibacterial compounds [1].

Evidence DimensionSubstrate selectivity based on α-isoprene saturation
Target Compound DataUndecaprenyl phosphate (α-unsaturated) drives maximal native MraY activity.
Comparator Or BaselineDolichyl phosphate (α-saturated)
Quantified DifferenceSaturated Dol-P results in severely diminished MraY activity, while driving maximal human GPT activity.
ConditionsTLC-based specific activity assay for hGPT and MraYAA in the presence of either C55-Dol-P or C55-P.

For antibiotic discovery programs, procuring exact C55-P ensures the assay accurately reflects bacterial MraY kinetics, preventing false-positive off-target human GPT inhibition profiles that occur with saturated analogs.

WecA Catalytic Requirement for Minimum Chain Length

In the study of bacterial UDP-GlcNAc:undecaprenyl-phosphate GlcNAc-1-phosphate transferase (WecA), the lipid carrier's chain length is a strict determinant of catalytic viability. When comparing undecaprenyl phosphate (C55-P) to shorter-chain prenyl phosphates, WecA exhibits zero detectable activity with farnesyl phosphate (C15-P) or geranylgeranyl phosphate (C20-P). Even at a 30-carbon length (C30-P), activity is only 3% of that observed with the natural C55-P substrate. Full catalytic efficiency is only restored when the chain length reaches at least 35 carbons, with C55-P serving as the optimal native substrate[1].

Evidence DimensionRelative enzymatic activity of WecA
Target Compound Data100% relative activity with Undecaprenyl phosphate (C55-P)
Comparator Or BaselineFarnesyl phosphate (C15-P) and Geranylgeranyl phosphate (C20-P)
Quantified Difference0% activity for C15-P/C20-P; only 3% activity for C30-P compared to C55-P.
ConditionsPurified WecA enzyme assayed with polyisoprenyl phosphates of varying sizes from C15-P to C75-P.

Buyers cannot substitute cheaper, short-chain prenyl phosphates for WecA assays; full-length C55-P is strictly required to achieve functional enzymatic turnover and valid high-throughput screening results.

WecA Sensitivity to α-Bond Saturation

Beyond chain length, the saturation state of the α-isoprene unit directly impacts the catalytic efficiency of bacterial cell wall enzymes. When WecA was assayed with a synthetic dolichyl(C55)-P—a reduced analog of C55-P featuring a saturated bond between C2 and C3—the observed enzymatic activity dropped to approximately 60% of the activity achieved with the native, α-unsaturated undecaprenyl phosphate (C55-P) [1].

Evidence DimensionRelative WecA transferase activity
Target Compound Data100% baseline activity with Undecaprenyl phosphate (C55-P)
Comparator Or BaselineDolichyl(C55)-P (saturated α-bond)
Quantified Difference40% reduction in enzymatic activity when using the saturated dolichyl analog.
ConditionsIn vitro WecA transferase assay comparing unsaturated vs. reduced C55 lipid carriers.

Procuring the correctly unsaturated C55-P prevents a 40% loss in assay signal compared to reduced analogs, which is critical for maintaining high signal-to-noise ratios in industrial inhibitor screening workflows.

Target-Based Antibiotic Screening (MraY Inhibitors)

Because MraY strictly discriminates between α-unsaturated C55-P and eukaryotic dolichyl phosphate, authentic C55-P is the required substrate for screening libraries against MraY without confounding the data with human GPT cross-reactivity [1].

In Vitro Reconstitution of Bacterial Cell Wall Synthesis (WecA Assays)

WecA requires a minimum lipid chain length that shorter isoprenoids (C15-P, C20-P) cannot satisfy. C55-P is the obligate reagent for synthesizing Lipid I and Lipid II intermediates in cell-free systems [2].

Structural Biology of Membrane Phosphotransferases

For X-ray crystallography or cryo-EM studies of bacterial enzymes like MraY and WecA, co-crystallization with the native C55-P ensures the lipid-binding tunnel and active site are captured in their physiologically relevant conformations, which is impossible with truncated or saturated analogs [1].

XLogP3

18.5

Wikipedia

Undecaprenyl dihydrogen phosphate

Use Classification

Lipids -> Prenol Lipids [PR] -> Polyprenols [PR03] -> Bactoprenol monophosphates [PR0302]

Dates

Last modified: 02-18-2024

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